molecular formula C12H10N2O2S B11952726 2-((5-Phenylpyrimidin-2-yl)thio)acetic acid CAS No. 58668-17-0

2-((5-Phenylpyrimidin-2-yl)thio)acetic acid

Cat. No.: B11952726
CAS No.: 58668-17-0
M. Wt: 246.29 g/mol
InChI Key: FMALJTPTAZDVPG-UHFFFAOYSA-N
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Description

2-((5-Phenylpyrimidin-2-yl)thio)acetic acid is a heterocyclic compound that belongs to the class of pyrimidines It is characterized by the presence of a phenyl group attached to the pyrimidine ring and a thioacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Phenylpyrimidin-2-yl)thio)acetic acid typically involves the reaction of 5-phenylpyrimidine-2-thiol with chloroacetic acid under basic conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-((5-Phenylpyrimidin-2-yl)thio)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((5-Phenylpyrimidin-2-yl)thio)acetic acid has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-((5-Phenylpyrimidin-2-yl)thio)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The thio group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((5-Phenylpyrimidin-2-yl)thio)propanoic acid
  • 2-((5-Phenylpyrimidin-2-yl)thio)butanoic acid
  • 2-((5-Phenylpyrimidin-2-yl)thio)pentanoic acid

Uniqueness

2-((5-Phenylpyrimidin-2-yl)thio)acetic acid is unique due to its specific structural features, such as the phenyl group attached to the pyrimidine ring and the thioacetic acid moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

58668-17-0

Molecular Formula

C12H10N2O2S

Molecular Weight

246.29 g/mol

IUPAC Name

2-(5-phenylpyrimidin-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H10N2O2S/c15-11(16)8-17-12-13-6-10(7-14-12)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16)

InChI Key

FMALJTPTAZDVPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(N=C2)SCC(=O)O

Origin of Product

United States

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